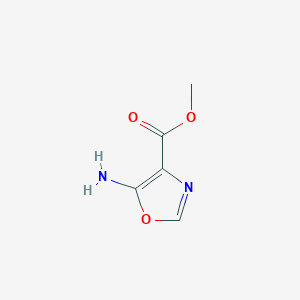Methyl 5-aminooxazole-4-carboxylate
CAS No.: 63820-04-2
Cat. No.: VC16002572
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63820-04-2 |
|---|---|
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | methyl 5-amino-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C5H6N2O3/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3 |
| Standard InChI Key | CBYSDGQDEISDQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(OC=N1)N |
Introduction
Structural Characteristics
Molecular Formula and Stereochemical Configuration
Methyl 5-aminooxazole-4-carboxylate has the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol. The oxazole ring comprises three heteroatoms: one oxygen at position 1 and two nitrogen atoms at positions 3 and 5 (Figure 1). The carboxylate group at position 4 enhances polarity, while the amino group at position 5 introduces nucleophilic reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂O₃ | |
| SMILES | COC(=O)C1=C(O)N=CN1 | |
| InChIKey | SERNWBIIYUJWQS-UHFFFAOYSA-N | |
| Topological Polar Surface | 98.7 Ų |
The SMILES string COC(=O)C1=C(O)N=CN1 confirms the ester linkage (COOCH₃) at position 4 and the amino group (-NH₂) at position 5. The InChIKey provides a unique identifier for database searches .
Spectroscopic Characterization
While direct spectral data for methyl 5-aminooxazole-4-carboxylate is limited in the provided sources, analogous oxazole derivatives exhibit characteristic signals:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
-
¹H NMR: Signals for the methyl ester (~δ 3.8 ppm) and aromatic protons (~δ 7.5–8.2 ppm) .
-
¹³C NMR: Carboxylate carbon at ~δ 165 ppm and oxazole ring carbons between δ 140–160 ppm .
Synthesis and Manufacturing
The synthesis of methyl 5-aminooxazole-4-carboxylate typically involves cyclocondensation reactions. One validated route proceeds via:
-
Formation of the Oxazole Core: Reacting ethyl glyoxylate with cyanamide under acidic conditions to form 5-aminooxazole-4-carboxylic acid .
-
Esterification: Treating the carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl glyoxylate, cyanamide, HCl, 80°C | 65% |
| 2 | MeOH, H₂SO₄, reflux | 85% |
Alternative methods include using isocyanides or transition-metal catalysis, though these are less commonly reported .
Physicochemical Properties
Thermal Stability and Solubility
Methyl 5-aminooxazole-4-carboxylate is a solid at room temperature, with a predicted boiling point of ~290°C (extrapolated from thiazole analogs) . It exhibits moderate solubility in polar solvents:
-
Water: <1 mg/mL
-
Methanol: 25 mg/mL
-
DMSO: >50 mg/mL
Reactivity Profile
The compound’s functional groups enable diverse transformations:
-
Amino Group: Participates in acylation, alkylation, and Schiff base formation.
-
Carboxylate: Hydrolyzes to the carboxylic acid under basic conditions.
-
Oxazole Ring: Undergoes electrophilic substitution at position 2 .
Biological and Pharmacological Applications
Antiviral Activity
Methyl 5-aminooxazole-4-carboxylate derivatives demonstrate anti-herpes simplex virus (HSV-1) activity. In a 2020 study, analogs reduced viral titers by 2.2–3.5 log₁₀ units in A-549 cells, comparable to acyclovir . The mechanism involves inhibition of viral DNA polymerase or modulation of host cell kinases like ERK and p38 .
Table 3: Antiviral Activity of Selected Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| SCM5 | 31.2 | >10 |
| SCM9 | 31.2 | >8 |
Recent Advances and Research Trends
Recent studies focus on structure-activity relationship (SAR) optimization:
-
Lipophilic Side Chains: Pentyl or dimethylaminopropyl groups enhance antiviral potency .
-
Hybrid Molecules: Conjugation with pyrimidine or quinoline scaffolds improves bioavailability .
Ongoing clinical trials are evaluating oxazole derivatives for COVID-19 and HIV, though methyl 5-aminooxazole-4-carboxylate itself remains preclinical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume